molecular formula C14H10N2O3S B3022576 6-Methoxy-2-(4-nitrophenyl) benzothiazole CAS No. 43036-14-2

6-Methoxy-2-(4-nitrophenyl) benzothiazole

Cat. No. B3022576
CAS RN: 43036-14-2
M. Wt: 286.31 g/mol
InChI Key: ZSRQOGLPEUHLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133143B2

Procedure details

N-(4-Methoxyphenyl)-4-nitrobenzothioamide (39, 6.0 g, 20.81 mmol) was drenched in ethanol (1 mL) and 30% NaOH aqueous solution (6.66 g, 166.48 mmol) was added. The resulting reaction mixture was diluted with water (60 mL) and K3Fe(CN)6 (18.0 g, 41.62 mmol) dissolved in water (50 mL) was slowly added at 90° C. After heating the reaction mixture for 1 hour at 90° C. and cooling to room temperature, the produced precipitate was filtered and washed with water. After dissolving the remaining precipitate in ethyl acetate and removing drying over sodium sulfate, column chromatography yielded the target compound 2-(4-nitrophenyl)-6-methoxybenzothiazole (41, 1.718 g, 30%) as a yellow solid.
Name
N-(4-Methoxyphenyl)-4-nitrobenzothioamide
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
6.66 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
[Compound]
Name
K3Fe(CN)6
Quantity
18 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[S:20])[C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)=[CH:5][CH:4]=1.[OH-].[Na+]>C(O)C.O>[N+:17]([C:14]1[CH:15]=[CH:16][C:11]([C:10]2[S:20][C:7]3[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=3[N:9]=2)=[CH:12][CH:13]=1)([O-:19])=[O:18] |f:1.2|

Inputs

Step One
Name
N-(4-Methoxyphenyl)-4-nitrobenzothioamide
Quantity
6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC(C1=CC=C(C=C1)[N+](=O)[O-])=S
Step Two
Name
Quantity
6.66 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
K3Fe(CN)6
Quantity
18 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
ADDITION
Type
ADDITION
Details
was slowly added at 90° C
TEMPERATURE
Type
TEMPERATURE
Details
cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the produced precipitate was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving the remaining precipitate in ethyl acetate
CUSTOM
Type
CUSTOM
Details
removing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, column chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.718 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.